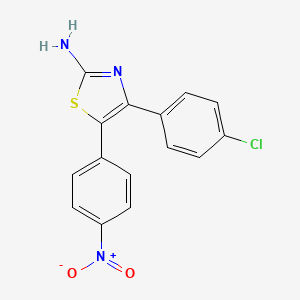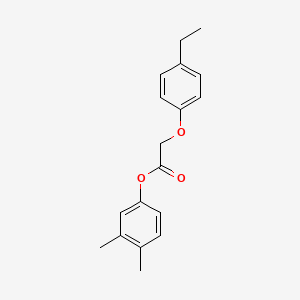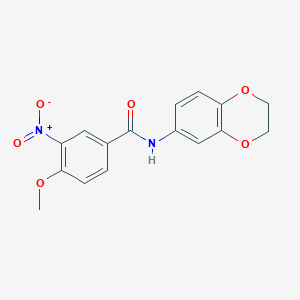![molecular formula C21H26N4O2 B5513406 (1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)
(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions. For instance, Day et al. (1973) discussed the photolysis of 5-acetyl-3,3-dimethyl-3H-pyrazole leading to the formation of similar compounds through a vinylketen intermediate (Day et al., 1973).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction and NMR spectroscopy. Fernández et al. (1995) conducted a structural and conformational study of esters derived from related bicyclic compounds, utilizing NMR and X-ray diffraction (Fernández et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse. Khurana et al. (2014) discussed the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in catalyzing the synthesis of various compounds, highlighting the reactivity of these bicyclic structures (Khurana et al., 2014).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their crystallographic studies. For instance, Venkateswaramoorthi et al. (2012) analyzed the crystal structure of related azabicyclo compounds, providing insights into their physical properties (Venkateswaramoorthi et al., 2012).
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
Research has been conducted on the structural and conformational characteristics of diazabicyclanones and diazabicyclanols, including studies on their crystal structures and conformational stability. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of similar compounds (Gálvez et al., 1985).
Photochemical Reactions
The photochemical generation of a vinylketen from related pyrazole compounds and the identification of the end products through X-ray crystallographic analysis have been explored. This research demonstrates the potential of such compounds in synthesizing new molecular structures via photochemical reactions (Day et al., 1973).
Catalytic Applications
Certain diazabicyclo compounds have been reported to act as efficient catalysts in the synthesis of various heterocyclic compounds. These findings suggest potential applications in facilitating chemical reactions under mild conditions, which could be beneficial for pharmaceutical synthesis and other areas of chemical research (Khurana et al., 2014).
Liposomal Delivery Systems
Recent studies have identified diazabicyclo[3.3.1]nonane derivatives as promising components for the design of stimulus-sensitive liposomal delivery systems. These compounds can act as molecular switches that stimulate the fast release of water-soluble compounds from liposomes, showing potential for targeted drug delivery applications (Veremeeva et al., 2021).
Synthesis of Novel Derivatives
Research into the synthesis of novel pyrazolyl derivatives of 1,3-diazaadamantane has been conducted, providing insights into the condensation processes of alkyl-substituted diazabicyclanones. These studies contribute to the broader knowledge of synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Gevorkyan et al., 2017).
Propiedades
IUPAC Name |
(1S,5R)-3-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-19(15(2)25(22-14)17-7-5-4-6-8-17)11-20(26)24-12-16-9-10-18(13-24)23(3)21(16)27/h4-8,16,18H,9-13H2,1-3H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOAHVFPRNLEJL-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CC4CCC(C3)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)